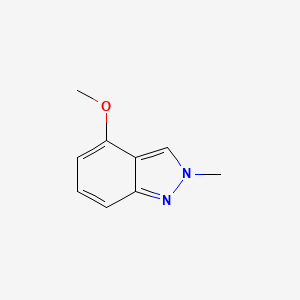

4-Methoxy-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-methoxy-2-methylindazole |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-8(10-11)4-3-5-9(7)12-2/h3-6H,1-2H3 |

InChI Key |

LRKRTZYBNXWQCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 2 Methyl 2h Indazole and 2h Indazoles

Functionalization of the Indazole Ring System

The inherent reactivity of the 2H-indazole core allows for a variety of chemical modifications. The C3 position is particularly susceptible to functionalization, though other positions on the carbocyclic ring can also be derivatized. Furthermore, the existing methoxy (B1213986) and methyl substituents on 4-methoxy-2-methyl-2H-indazole offer additional sites for chemical alteration.

C3-Functionalization via Specific Reactions (e.g., allylation, isocyanide insertion)

The C3 position of the 2H-indazole ring is electron-rich and thus a prime target for electrophilic substitution and other functionalization reactions.

Allylation: The introduction of an allyl group at the C3 position of 2H-indazoles can be achieved through various catalytic methods. For instance, a one-pot method for the enantioselective C-H allylation of pyridines at the C3 position has been developed using tandem borane (B79455) and palladium catalysis. nih.gov This methodology involves the hydroboration of the pyridine (B92270) ring, followed by a palladium-catalyzed allylation. nih.gov While this specific protocol is for pyridines, similar palladium-catalyzed C-H activation strategies could potentially be adapted for the C3-allylation of 2H-indazoles.

Isocyanide Insertion: A notable method for C3-functionalization is the palladium-catalyzed insertion of isocyanides. acs.orgnih.govresearchgate.net This strategy allows for the synthesis of diverse heterocyclic structures fused to the indazole core. acs.orgnih.govresearchgate.net The reaction proceeds via C-H activation at the C3 position, followed by isocyanide insertion, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. acs.orgnih.govresearchgate.net This versatile method has been used to create novel benzoxazinoindazoles, indazoloquinoxalines, and benzoxazinoindazolones. acs.orgnih.govresearchgate.net The key features of this protocol include the construction of multiple bonds in a single step and the generation of skeletally diverse scaffolds in high yields. acs.orgnih.gov

Other C3-functionalization reactions reported for 2H-indazoles include acylation, arylation, cyanomethylation, and phosphonylation, often proceeding through radical pathways or transition metal catalysis. rsc.orgacs.orgnih.gov

Derivatization at Other Annulated Positions (e.g., C-5, C-6, C-7)

While the C3 position is the most reactive, functionalization at other positions on the benzene (B151609) ring of the indazole core (C4, C5, C6, and C7) is also possible, allowing for the synthesis of a wider range of derivatives. rsc.org

Halogenation: A metal-free, regioselective halogenation of 2-substituted indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination) has been developed. researchgate.netrsc.orgsemanticscholar.orgnih.gov This method allows for the selective synthesis of mono-, di-, and tri-halogenated products by adjusting the reaction conditions. researchgate.netrsc.orgsemanticscholar.org For instance, monobromination of 2-phenyl-2H-indazole with NBS occurs at the C3 position. semanticscholar.org However, with increased equivalents of NBS, di- and tri-bromination can occur at the C5 and C7 positions. semanticscholar.org This approach provides a versatile and environmentally friendly route to halogenated 2H-indazoles, which can serve as valuable intermediates for further cross-coupling reactions. nih.gov

Other C-H Functionalizations: Transition metal-catalyzed C-H functionalization is a powerful tool for introducing various substituents at different positions of the indazole ring. rsc.org For example, rhodium(III)-catalyzed C-H activation of 2-benzyl-2H-indazole-6-carboxylic acids has been shown to proceed regioselectively at the C7 position. researchgate.net This highlights the potential for directing groups to control the site of functionalization on the indazole core.

Chemical Modifications of Methoxy and Methyl Substituents

The methoxy and methyl groups of this compound provide additional handles for chemical modification.

Modification of the Methoxy Group: The methoxy group at the C4 position can be a target for demethylation to yield the corresponding phenol. This transformation can be achieved using various reagents. Thiolate ions, such as those derived from dodecanethiol, in a polar aprotic solvent like N,N-dimethylformamide (DMF), are effective for the demethylation of aryl methyl ethers. nih.govchempedia.info Another approach involves the use of hexamethylphosphoric triamide (HMPT) for the selective dealkylation of activated aromatic ethers. mdma.ch Biocatalytic methods using oxidative demethylases have also been explored for the demethylation of aryl methyl ethers. nih.gov

Modification of the N-Methyl Group: The N-methyl group at the N2 position can also be modified. One common transformation is N-demethylation. A two-step process involving oxidation of the N-methyl group to an N-oxide, followed by exposure to a transition metal with an oxidation state of zero, has been reported for the N-demethylation of N-methylated heterocycles. google.com Alternatively, the methyl group on a heterocyclic nitrogen can be oxidized. For instance, the oxidation of methyl groups on azaarenes to aldehydes can be achieved using an iodine-DMSO medium via a Kornblum oxidation. researchgate.net Furthermore, methyl groups on aromatic nuclei can be oxidized to carboxylic acids using N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net

Mechanistic Studies of 2H-Indazole Reactions

Understanding the mechanisms of reactions involving 2H-indazoles is crucial for controlling product formation and developing new synthetic methodologies.

Acid- and Base-Catalyzed Reaction Mechanisms

The synthesis and subsequent reactions of 2H-indazoles can be influenced by the presence of acids or bases. The Davis-Beirut reaction, a key method for synthesizing 2H-indazoles, can proceed under both acidic and basic conditions. nih.govwikipedia.orgwikiwand.com

Under basic conditions, the reaction of a N-substituted 2-nitrobenzylamine is thought to proceed through the formation of a carbanion intermediate. wikipedia.org The base abstracts a proton from the carbon adjacent to the amine, and this carbanion then interacts with the nitro group, leading to the formation of the N-N bond and subsequent cyclization to the 2H-indazole core. wikipedia.org

In the presence of acid, the mechanism is believed to involve the formation of a carbocation intermediate. wikipedia.org Both acid- and base-catalyzed pathways are proposed to converge on a key intermediate, the o-nitrosobenzylidine imine. nih.gov

Identification and Role of Key Intermediates (e.g., o-nitrosobenzylidine imine)

The o-nitrosobenzylidine imine (also referred to as nitroso imine) is a pivotal intermediate in the Davis-Beirut reaction for the synthesis of 2H-indazoles. nih.govnih.gov This highly reactive species is generated in situ and undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole ring system. nih.gov The formation of this intermediate is supported by both experimental and theoretical evidence. nih.gov

The Davis-Beirut reaction can be modulated to favor the formation of different products by controlling the fate of the nitroso imine intermediate. acs.org For example, the choice of solvent can influence whether the reaction proceeds to the 2H-indazole or an indazolone. acs.org

In the related Cadogan reaction, which also produces 2H-indazoles from nitroaromatic compounds, a nitrene intermediate is widely accepted as being involved. nih.govacs.org However, recent studies have provided evidence for the involvement of oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operative. nih.govacs.orgescholarship.org The isolation of these N-oxides provides direct evidence for competent intermediates in both the Cadogan and Davis-Beirut reactions. nih.govacs.org

Tautomeric Equilibrium and its Impact on 2H-Indazole Reactivity

The indazole nucleus is a bicyclic aromatic system featuring a benzene ring fused to a pyrazole (B372694) ring. A key characteristic of NH-indazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms, giving rise to two distinct tautomers: 1H-indazole and 2H-indazole. beilstein-journals.orgnih.gov The position of this equilibrium is fundamental to the molecule's stability, electronic properties, and subsequent chemical reactivity. While this compound is locked in the 2H form by the N-methyl group, understanding the factors that govern the tautomeric preference in the parent NH-indazole is crucial for predicting reactivity and designing synthetic strategies.

A significant body of research, incorporating both theoretical calculations and experimental observations, has established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.netresearchgate.net This preference is consistently observed in the gas phase, in solution, and in the solid state for the unsubstituted parent molecule. researchgate.net

Theoretical studies employing various computational methods have quantified this stability difference. For instance, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.govacs.org Similar calculations have reported this energy gap to be 14.5 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water, highlighting the intrinsic stability of the 1H "benzenoid" structure over the 2H "quinonoid" form. nih.gov B3LYP/6-311++G(d,p) calculations further support this, showing that N-alkylation at the N1 position to form a 1-substituted indazole results in an isomer that is 20 kJ·mol⁻¹ more stable than the corresponding 2-substituted isomer. nih.govacs.org

| Computational Method | Phase | Energy Difference (ΔE = E2H - E1H) | Reference |

| MP2/6-31G** | Not Specified | 15 kJ·mol⁻¹ | nih.govacs.org |

| Theoretical Calculation | Gas Phase | 14.5 kJ·mol⁻¹ | nih.gov |

| Theoretical Calculation | Water | 15.9 kJ·mol⁻¹ | nih.gov |

Experimental evidence aligns with these theoretical predictions. Spectroscopic analyses, such as NMR, and studies on molecular refractivity confirm that the 1H-tautomer is the predominant species in most environments for unsubstituted indazole. researchgate.net Despite the clear energetic preference for the 1H form, the energy difference is small enough that the tautomeric equilibrium can be influenced and, in some cases, shifted by various factors, including substitution and solvent effects. nih.gov

The delicate energetic balance between the 1H and 2H tautomers can be significantly altered by the introduction of substituents onto the indazole ring. The electronic properties (electron-donating or electron-withdrawing nature), position, and steric bulk of a substituent can selectively stabilize one tautomer over the other. nih.gov

Electronic Effects of Methoxy and Methyl Groups:

Methoxy Group: A methoxy group is a powerful electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The introduction of methoxy groups into aromatic amines is known to decrease their ionization potentials. researchgate.net When attached to the indazole ring, its effect on tautomeric preference is position-dependent. By increasing the electron density of the ring system, it can modulate the relative stabilities of the benzenoid 1H-tautomer and the quinonoid 2H-tautomer.

Methyl Group: A methyl group is a weak electron-donating group via induction and hyperconjugation. While its electronic influence is less pronounced than that of a methoxy group, it can still impact the tautomeric equilibrium. beilstein-journals.org Computational studies on substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the presence of a 3-methyl group can reverse the typical stability order, making the 2H-tautomer slightly more stable than the 1H form. nih.gov This demonstrates that even subtle electronic perturbations can tip the tautomeric balance.

Other Influential Factors: Beyond direct electronic effects, other factors can play a decisive role in determining the favored tautomer.

Solvent Polarity: The surrounding solvent environment can differentially solvate and stabilize the two tautomers. The 1H- and 2H-indazoles possess different dipole moments, leading to varying interactions with polar and non-polar solvents. nih.gov An increase in solvent polarity can shift the tautomeric equilibrium. nih.govmdpi.com

Hydrogen Bonding: The ability of a substituent to participate in intra- or intermolecular hydrogen bonding can be a powerful factor in stabilizing a specific tautomeric form, sometimes overriding the intrinsic electronic preferences of the core ring system.

While extensive research confirms the general stability of the 1H form, theoretical estimations on a large set of 52 different NH-indazoles concluded that while the 1H-tautomer is the most stable in most cases, certain substitution patterns could favor the 2H-tautomer. nih.gov This highlights the complex interplay of electronic effects, solvent interactions, and other structural features in governing the final tautomeric preference of a substituted indazole.

| Factor | Influence on 1H vs. 2H Tautomeric Equilibrium | Key Points |

| Intrinsic Stability | Favors 1H-indazole by ~15 kJ·mol⁻¹. | The benzenoid 1H form is thermodynamically more stable than the quinonoid 2H form. nih.govacs.org |

| Substituents (General) | Can shift the equilibrium to favor either 1H or 2H. | The outcome depends on the substituent's electronic nature (donating/withdrawing) and its position on the ring. nih.gov |

| Methyl Group | Can stabilize the 2H-tautomer. | In some substituted indazole systems, a methyl group has been shown to make the 2H tautomer more stable. nih.gov |

| Methoxy Group | Modulates electron density. | As an electron-donating group, it can influence the relative stabilities of the tautomers. researchgate.net |

| Solvent Polarity | Can shift the equilibrium. | Tautomers have different dipole moments and are stabilized to different extents by polar solvents. nih.govmdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methoxy 2 Methyl 2h Indazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomer Differentiation (e.g., 1H, 13C, 14N, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for the precise assignment of the molecular structure.

For instance, in the ¹H NMR spectrum of a related compound, 2-(4-Methoxy-2-methylphenyl)-2H-indazole, the methoxy (B1213986) group protons typically appear as a singlet, while the methyl group protons also present as a singlet at a distinct chemical shift. The aromatic protons exhibit complex splitting patterns (multiplets, doublets, etc.) based on their substitution and coupling with neighboring protons. rsc.org

A key challenge in indazole chemistry is the differentiation between 1H- and 2H-tautomers. NMR spectroscopy, particularly ¹³C, ¹⁴N, and ¹⁵N NMR, is instrumental in this regard. jmchemsci.comjmchemsci.com The chemical shift of the C3 carbon is a reliable indicator for distinguishing between the two tautomeric forms. In 1H-indazoles, the C3 signal typically appears in the range of δ 132–133 ppm, whereas for 2H-indazoles, it is shifted upfield to approximately δ 123–124 ppm. jmchemsci.comjmchemsci.comthieme-connect.de While ¹H NMR can show subtle differences of 0.1-0.2 ppm for the N-methyl protons between the two tautomers, the ¹³C NMR data provides a more definitive assignment. jmchemsci.comjmchemsci.com Advanced 2D NMR techniques, such as NOESY and HMBC, are also decisive in the structural elucidation of these regioisomers. dergipark.org.tr

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-(4-Methoxy-2-methylphenyl)-2H-indazole | CDCl₃ | δH = 8.05 (s, 1H), 7.79 (d, 1H, J = 8.8 Hz), 7.72 (d, 1H, J = 8.3 Hz), 7.34-7.27 (m, 2H), 7.21 (m, 2H), 7.14-7.11 (m, 1H), 2.35 (s, 3H), 2.03 (s, 3H) rsc.org |

| 5-methoxy-2-phenyl-2H-indazole | CDCl₃ | δ 8.20 (s, 1H), 7.84-7.82 (m, 2H), 7.69-7.67 (m, 1H), 7.49-7.45 (m, 2H), 7.35-7.32 (m, 1H), 7.04-7.01 (m, 1H), 6.84-6.83 (m, 1H), 3.81 (s, 3H) rsc.org |

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(4-Methoxy-2-methylphenyl)-2H-indazole | CDCl₃ | δC = 149.2, 140.5, 138.5, 133.0, 130.7, 126.3, 125.9, 124.7, 124.5, 122.1, 121.9, 120.3, 117.9, 20.3, 14.3 rsc.org |

| 5-methoxy-2-phenyl-2H-indazole | CDCl₃ | δ 155.6, 146.8, 140.6, 129.5, 127.5, 122.8, 122.1, 120.5, 119.3, 119.2, 96.4, 55.3 rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. This is particularly useful for confirming the identity of newly synthesized compounds and for distinguishing between isomers with the same nominal mass.

For example, the HRMS (ESI+) analysis of 2-(4-Methoxy-2-methylphenyl)-2H-indazole would be expected to show a molecular ion peak corresponding to its calculated exact mass, providing strong evidence for its chemical formula. In a study of a related compound, 2-(2-Bromo-4-methylphenyl)-2H-indazole, the calculated m/z for [M+H]⁺ was 287.0178, and the found value was 287.0168, confirming its elemental composition. rsc.org This level of precision is crucial for validating the synthesis of novel indazole derivatives.

Table 3: HRMS Data for Representative Indazole Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-(2-Bromo-4-methylphenyl)-2H-indazole | ESI+ | 287.0178 ([M+H]⁺) | 287.0168 | rsc.org |

| 2-(2H-Indazol-2-yl)aniline | ESI+ | 210.1026 ([M+H]⁺) | 210.1018 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the case of 4-Methoxy-2-methyl-2H-indazole, the IR spectrum would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the indazole ring system. For instance, the IR spectrum of 2-(4-Methoxy-2-methylphenyl)-2H-indazole shows peaks at 2923 and 2854 cm⁻¹ corresponding to C-H stretching, and bands at 1612, 1568, and 1545 cm⁻¹ which are indicative of the aromatic and indazole ring vibrations. rsc.org The presence of a strong band around 1059 cm⁻¹ can be attributed to the C-O stretch of the methoxy group. mdpi.com

Table 4: Characteristic IR Absorption Bands for Indazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 2-(4-Methoxy-2-methylphenyl)-2H-indazole | 2923, 2854 | C-H stretch | rsc.org |

| 1612, 1568, 1545 | Aromatic/Indazole ring stretch | rsc.org | |

| 2-(2H-Indazol-2-yl)aniline | 3438, 3330 | N-H stretch (amine) | rsc.org |

| 1615, 1516, 1502 | Aromatic/Indazole ring stretch | rsc.org |

X-ray Crystallography for Single-Crystal Structure Analysis and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for unambiguously determining the molecular structure, including the regiochemistry of substitution on the indazole ring.

In another example, the structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid was determined by single-crystal X-ray analysis, confirming the connectivity and providing insights into the puckering of the tetrahydro-indazole ring. mdpi.com

Computational and Theoretical Investigations of 4 Methoxy 2 Methyl 2h Indazole and Indazole Derivatives

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) calculations and Density Functional Theory (DFT) have become indispensable tools for elucidating the intricacies of molecular structure, reactivity, and electronic properties of indazole derivatives. tandfonline.com These computational methods provide a theoretical framework to understand and predict chemical behavior at the atomic level, offering insights that complement experimental findings. jmaterenvironsci.comresearchgate.net

DFT, in particular, is a widely used method for studying the structural and electronic characteristics of heterocyclic systems like indazoles. tandfonline.com By employing various basis sets, such as B3LYP/6-311++G(d,p), researchers can achieve a high level of accuracy in their calculations. acs.org These theoretical investigations are crucial for understanding the underlying principles that govern the chemical and biological activities of these compounds. researchgate.net

Reaction Energy Profiles and Activation Energy Calculations

Quantum mechanical calculations are instrumental in mapping the reaction energy profiles and determining the activation energies for chemical transformations involving indazole derivatives. These calculations can shed light on reaction mechanisms and selectivity.

Table 1: Calculated Activation Energies for Indazole Alkylation

| Reaction | Calculated Activation Energy (kcal/mol) | Note |

|---|---|---|

| N1 Alkylation (direct) | 12.76 | Does not account for tautomerization energy. wuxibiology.com |

| N2 Alkylation | 13.87 | wuxibiology.com |

| N1 Alkylation (with tautomerization) | 17.22 | Includes the energy required for the 1H to 2H tautomer conversion. wuxibiology.com |

Conformational Analysis and Relative Stability Assessment

Conformational analysis of indazole derivatives using computational methods provides valuable information about their three-dimensional structures and the relative stabilities of different conformers. The planarity of the indazole ring system is a key feature, with the pyrazole (B372694) and benzene (B151609) rings being nearly coplanar. nih.gov

In the case of 2-(4-methylphenyl)-2H-indazole, the indazole ring itself is almost perfectly planar. nih.gov However, the attached p-tolyl substituent is twisted with respect to the indazole core, with a significant dihedral angle. nih.gov The relative stability of different tautomers, primarily the 1H- and 2H-forms, is a critical aspect of indazole chemistry. jmchemsci.com DFT calculations have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by a few kilocalories per mole. wuxibiology.comjmchemsci.com The specific energy difference depends on the substitution pattern on the indazole ring.

For substituted indazoles, such as 6-methoxyindole, DFT calculations can predict the potential energy profiles for the internal rotation of substituents like the methoxy (B1213986) group. uc.pt These calculations help in identifying the most stable conformations of the molecule.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The distribution of the HOMO and LUMO across the molecule reveals regions that are likely to act as electron donors and acceptors, respectively. tandfonline.com For instance, in some indazole derivatives, the HOMO is predominantly localized over specific moieties like pyridine (B92270) and carbohydrazide, suggesting these regions are key for interactions such as π-π stacking and hydrogen bonding. tandfonline.com

Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, maps the electrostatic potential onto the electron density surface of a molecule. rsc.orgnih.gov This visual representation helps in identifying the electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. rsc.orgnih.gov For example, in certain substituted indazoles, the aldehyde group creates an electrophilic region that influences how the molecule interacts with other molecules.

Molecular Docking and Virtual Screening in Target Interaction Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict how small molecules, such as indazole derivatives, might interact with biological targets, typically proteins. longdom.orgsamipubco.com These methods are integral to modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential drug candidates before they are synthesized and tested in the lab. samipubco.comgenscript.com

Virtual screening can be performed using various strategies, including fragment-based approaches, to design novel inhibitors for specific targets like fibroblast growth factor receptor 1 (FGFR1). tandfonline.com The process often involves preparing the protein and ligand structures, performing the docking calculations, and then analyzing the results to predict binding modes and affinities. tandfonline.combiotech-asia.org

Analysis of Ligand-Target Protein Interactions

Molecular docking studies provide detailed insights into the specific interactions between a ligand and its target protein at the atomic level. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability of the ligand-protein complex and the biological activity of the compound. samipubco.comrsc.org

For example, docking studies of indazole derivatives with the ATP-binding pocket of FGFR1 have revealed key interactions. rsc.org The N-H of the indazole ring can form a hydrogen bond with specific amino acid residues like Glu562, while the nitrogen atom of the indazole and the N-H of an amide bond can interact with Ala564. rsc.org In other cases, the indazole moiety has been shown to form hydrogen bonds with residues such as Glu339 and Met341, and the phenyl ring of the indazole can engage in favorable hydrophobic interactions. tandfonline.com

The planar nature of the indazole scaffold allows it to fit well into the binding pockets of many proteins, facilitating strong π-π stacking interactions with aromatic residues. samipubco.com The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, further enhancing binding affinity and selectivity. samipubco.com

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity and the most likely binding mode of a ligand within a protein's active site. researchgate.net The binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger interaction. biotech-asia.orgresearchgate.net

Docking studies have been successfully used to predict the binding energies of various indazole derivatives with different protein targets. biotech-asia.orgjocpr.com For instance, in a study targeting the Murine double minutes-2 (MDM2) receptor, a specific N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine derivative exhibited a very high binding energy, indicating a strong potential interaction. jocpr.com

The accuracy of these predictions is often validated by comparing the docking results of newly designed compounds with those of known ligands or by redocking co-crystallized ligands into their receptor structures. biotech-asia.org While molecular docking provides a static picture of the interaction, it is a valuable tool for prioritizing compounds for further experimental investigation. researchgate.net

Table 2: Predicted Binding Energies of Selected Indazole Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Indazole Derivative 8v | Renal Cancer-Related Protein (PDB: 6FEW) | -11.77 |

| Indazole Derivative 8w | Renal Cancer-Related Protein (PDB: 6FEW) | -11.64 |

| Indazole Derivative 8y | Renal Cancer-Related Protein (PDB: 6FEW) | -11.52 |

| SMO | VEGFR-2 (PDB: 4AGD) | -6.99 |

| SBS | VEGFR-2 (PDB: 4AGD) | -6.96 |

| SOT | VEGFR-2 (PDB: 4AGD) | -6.88 |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | -359.20 |

Note: The extremely high binding energy for compound 3c with the MDM2 receptor is as reported in the source and may reflect a different calculation method or scale. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. Numerous QSAR studies have been conducted on indazole derivatives to explore their potential in various therapeutic areas.

A notable study focused on the anticancer efficacy of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. longdom.orgresearchgate.net Both 2D and 3D QSAR models were developed to predict the inhibitory activity. The 2D-QSAR model, built using Multiple Linear Regression (MLR), demonstrated a high correlation coefficient (r²) of 0.9512, indicating strong predictive accuracy. longdom.orgresearchgate.net The model's robustness was confirmed by internal and external cross-validation coefficients (q² = 0.8998 and pred_r² = 0.8661, respectively). longdom.orgresearchgate.net The 3D-QSAR model, developed using the k-Nearest Neighbor (kNN) approach, also showed a high internal cross-validation coefficient (q²) of 0.9132, with steric descriptors being identified as crucial for the anticancer activity. longdom.org

Similarly, QSAR models have been developed for indazole derivatives targeting other biological pathways. For instance, a study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β) identified descriptors such as atom counts, SlogP (a measure of lipophilicity), electrostatic potential, and hydrophobicity as important for biological activity. innovareacademics.in In another example, QSAR analysis of indazole compounds inhibiting S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in bacteria, which is related to quorum sensing, yielded a model that could explain 85.2% of the variance in inhibitory activity (r²) and had a predictive accuracy of 68.5% for external compounds (pred_r²). nih.gov

The predictive power of these models is summarized in the table below, showcasing the statistical validation of QSAR studies on various indazole derivatives.

| QSAR Model Target | Model Type | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Key Findings/Descriptors | Reference(s) |

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | Physicochemical and alignment-independent descriptors are influential. | longdom.orgresearchgate.net |

| Tyrosine Threonine Kinase (TTK) | 3D-QSAR (kNN) | - | 0.9132 | - | Steric descriptors are crucial for activity. | longdom.org |

| SAH/MTAN Quorum Sensing | QSAR (GA-MLR) | 0.852 | 0.781 | 0.685 | Model identifies five essential 2D and 3D descriptors. | nih.gov |

| Anti-inflammatory (Hexahydroindazoles) | 2D-QSAR (MR) | 0.8570 | 0.7703 | ~0.61 | Model helps in designing compounds with potent anti-inflammatory activity. | researchgate.net |

| Hypoxia-Inducible Factor-1α (HIF-1α) | 3D-QSAR | - | - | - | Steric and electrostatic maps provide a framework for designing new inhibitors. | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | 2D/3D-QSAR | - | - | - | Descriptors T_C_N_5, SlogP, electrostatic potential, and hydrophobicity are important. | innovareacademics.in |

These studies collectively highlight the utility of QSAR in rationally designing indazole-based compounds with enhanced and specific biological activities.

Mechanistic Computational Studies (e.g., Reaction Pathways, Enantioselectivity Origin)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. Such studies can map out entire reaction pathways, identify key intermediates and transition states, and explain the origins of selectivity (regio- and enantioselectivity) in chemical transformations involving indazoles.

Reaction Pathways: Mechanistic studies have been crucial in understanding the synthesis of the indazole core. For example, the Davis-Beirut reaction, which produces 2H-indazoles, was investigated using both experimental and theoretical methods. nih.gov DFT calculations supported a mechanism involving an o-nitrosobenzylidine imine as a pivotal intermediate that undergoes a concerted N,N-bond forming heterocyclization. nih.gov

The regioselectivity of N-alkylation in indazoles is a classic problem that has been clarified by computational models. Indazoles possess two nucleophilic nitrogen atoms (N1 and N2), and alkylation often yields a mixture of products. beilstein-journals.org DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate revealed that different reaction conditions favor different products through distinct mechanisms. beilstein-journals.orgbeilstein-journals.org For instance, the use of cesium carbonate was suggested to promote N1-alkylation via a chelation mechanism where the cesium ion coordinates to both the indazole N2 and a C3-ester substituent. beilstein-journals.org In contrast, other conditions leading to N2-alkylation are driven by different non-covalent interactions. beilstein-journals.org It is generally understood that N1-alkylated products are the thermodynamic products, while N2-alkylation is often kinetically favored. researchgate.net

DFT calculations have also been employed to elucidate the mechanisms of metal-catalyzed reactions. A study on the synthesis of 2H-indazoles from ortho-alkylazobenzenes suggested a radical chain mechanism assisted by iodine. nih.gov Another theoretical study investigated the reaction between indazole and palladium-bound isocyanides, evaluating four potential reaction pathways to understand the observed regioselectivity. mdpi.com

Origin of Enantioselectivity: Creating chiral molecules with high enantioselectivity is a major goal in synthetic chemistry, particularly for pharmaceuticals. Computational studies are vital for understanding how chiral catalysts transfer stereochemical information. A highly enantioselective C3-allylation of 1H-indazoles using copper hydride (CuH) catalysis was rationalized using DFT calculations. mit.edu The study proposed that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. mit.edu The observed high enantioselectivity was attributed to steric repulsion between the catalyst's ligand and the substrate in the less favored transition state. mit.edu

In another complex transformation, an asymmetric triple-reaction sequence was developed to construct polycyclic indazole skeletons with five consecutive chiral centers. acs.org This process merges organocatalysis and photocatalysis, and computational investigations are instrumental in dissecting such intricate cascade reactions to understand how stereocontrol is achieved at each step. acs.orgresearchgate.net

These computational investigations not only corroborate experimental findings but also provide a predictive framework for designing new synthetic routes and catalysts for the selective synthesis of complex indazole derivatives.

Academic Research on Biological Activities and Mechanistic Insights for Indazole Derivatives, Including Structural Analogues of 4 Methoxy 2 Methyl 2h Indazole

Indazole Scaffold as a Privileged Structure in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system featuring a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged structure" in medicinal chemistry. samipubco.compnrjournal.comresearchgate.netnih.gov This status is attributed to its ability to bind with high affinity to a multitude of diverse biological targets, making it a valuable framework in drug discovery. samipubco.com The structural versatility and favorable pharmacokinetic properties of the indazole core have made it a focal point for developing therapeutic agents against a wide range of diseases, including cancer, inflammation, and neurological conditions. samipubco.comresearchgate.net

The unique structure of indazole, with its aromatic and heterocyclic nature, allows it to mimic endogenous biomolecules and engage in various interactions with biological targets. samipubco.com This adaptability has led to the development of indazole-based compounds with a broad spectrum of activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV effects. samipubco.comnih.govnih.gov The ability to easily modify the indazole ring at different positions allows medicinal chemists to fine-tune the pharmacological profile of the derivatives. At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, underscoring its significance. nih.govmdpi.com Examples of approved drugs containing the indazole core include the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and several kinase inhibitors used in cancer therapy like Niraparib, Pazopanib, and Axitinib. pnrjournal.commdpi.commdpi.com

Research into Specific Molecular Targets and Biochemical Pathways

The therapeutic potential of indazole derivatives stems from their ability to interact with specific enzymes and receptors involved in various disease processes.

Protein Kinase Inhibition Research (e.g., VEGFR, CDK, Akt, Pim kinases, TTK, Eph receptor)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common factor in many diseases, especially cancer. The indazole scaffold is a key component in numerous kinase inhibitors. nih.govrsc.orgrsc.orgresearchgate.net

VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. rsc.orgnih.gov Indazole derivatives have been extensively developed as VEGFR-2 inhibitors. nih.govijddmr.orgtandfonline.com Pazopanib and Axitinib are clinically approved multi-kinase inhibitors with an indazole core that potently block the VEGFR signaling pathway. mdpi.comnih.gov Research has shown that various substitutions on the indazole ring can significantly enhance inhibitory activity against VEGFR-2. rsc.orgtandfonline.com For instance, a series of indazole–pyrimidine-based derivatives showed that incorporating hydrogen bond-forming groups like sulfonamides resulted in enhanced activity. nih.govrsc.org

CDK (Cyclin-Dependent Kinase) Inhibition: CDKs regulate the cell cycle, and their inhibition is a strategy for cancer treatment. samipubco.com The 1H-indazole-3-amine structure has been identified as an effective fragment for binding to the hinge region of tyrosine kinases, including CDKs. mdpi.com

Akt (Protein Kinase B) Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is often hyperactivated in cancer. spandidos-publications.comnih.gov Indazole derivatives have been developed as potent, ATP-competitive inhibitors of Akt. researchgate.netrcsb.org A series of 3-amino-1H-indazole derivatives were found to exhibit broad-spectrum antiproliferative activity by inhibiting this pathway, leading to cell cycle arrest and apoptosis. nih.gov Additionally, 1H-indazole-4,7-diones have demonstrated dual inhibitory effects on both the activity and phosphorylation of Akt1. spandidos-publications.com

Pim Kinase Inhibition: Pim kinases are overexpressed in many cancers and are associated with poor patient prognosis. ijddmr.org Consequently, they are significant targets for cancer therapy. nih.gov Researchers have developed 6-azaindazole derivatives with picomolar biochemical potency against all three Pim kinase isoforms, demonstrating good cellular activity. researchgate.net Other research efforts have focused on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential pan-Pim kinase inhibitors. rsc.org

TTK (Threonine Tyrosine Kinase) Inhibition: TTK (also known as Mps1) is a dual-specific kinase involved in the spindle assembly checkpoint, making it a target for cancer therapies. nih.govlongdom.org Rational design starting from a pan-kinase inhibitor led to the identification of potent and selective indazole-based TTK inhibitors. acs.org Further optimization of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides resulted in compounds with high potency, low off-target activity, and good oral bioavailability. mdpi.comacs.org

Eph Receptor (Ephrin Receptor) Inhibition: The Eph family of receptor tyrosine kinases is involved in developmental processes and cancer. Indazole derivatives have been investigated as inhibitors of these receptors.

DNA Gyrase B Inhibition Studies

Bacterial DNA gyrase is a validated target for antibacterial drugs. nih.govacs.org A novel class of indazole derivatives has been identified as potent inhibitors of the ATPase subunit of gyrase (GyrB). nih.govacs.orgrroij.comresearchgate.net Through structure-based drug design, these indazole derivatives were optimized to show excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Investigations

Selective inhibition of COX-2 is a key strategy for treating inflammation while minimizing gastrointestinal side effects. nih.gov Indazole derivatives have been investigated as anti-inflammatory agents through their inhibition of COX-2. mdpi.comresearchgate.net In one study, 5-aminoindazole (B92378) demonstrated the highest inhibitory activity against COX-2 among the tested compounds. nih.gov Molecular docking studies of other 2,3-diphenyl-2H-indazole derivatives suggest a binding mode similar to the selective COX-2 inhibitor Rofecoxib. mdpi.com Computational studies on 1H-indazole derivatives also confirmed their potential as selective COX-2 inhibitors for treating inflammation. innovareacademics.in

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

IDO1 is an enzyme that plays a role in tumor immune evasion by catabolizing tryptophan. nih.gov Inhibition of IDO1 is a promising approach in cancer immunotherapy. ijddmr.orgnih.gov The 1H-indazole structure has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity. mdpi.com Structure-activity relationship studies have shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold are crucial for IDO1 inhibition. mdpi.com For example, 3-substituted 1H-indazoles have been synthesized and shown to have potent IDO1 inhibitory activity. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

PARP inhibitors are a class of targeted therapy for cancers with deficiencies in DNA repair pathways. wipo.int The indazole scaffold is a core structural element in several potent PARP inhibitors. nih.gov Niraparib (MK-4827), a clinically approved drug, is a 2-phenyl-2H-indazole-7-carboxamide derivative that shows excellent inhibition of PARP-1 and PARP-2. mdpi.comnih.govacs.org It is particularly effective in inhibiting the proliferation of cancer cells with mutant BRCA-1 and BRCA-2 genes. nih.govacs.org Other research has focused on developing 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives as selective PARP-1 inhibitors. google.com Additionally, N-1-substituted indazole-3-carboxamides have been synthesized and evaluated as PARP-1 inhibitors. nih.gov

BET Bromodomain Inhibitor Development

Indazole derivatives have emerged as a versatile scaffold in the development of inhibitors for Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers and transcriptional regulators implicated in cancer and other diseases. researchgate.netgoogle.com Research efforts have focused on designing both pan-BET inhibitors and selective inhibitors for individual bromodomains (BD1 and BD2) to enhance therapeutic efficacy and reduce toxicity. pnas.orgnih.gov

A drug discovery campaign utilizing DNA-encoded chemical libraries identified a series of compounds with potent and selective binding to the second bromodomain (BD2) of BET family proteins. pnas.orgresearchgate.net This led to the development of inhibitors like CDD-1102, which demonstrated low nanomolar potency and over 1,000-fold selectivity for BRDT-BD2 over BRDT-BD1. pnas.org Structural analysis revealed that a 2-methyl-2H-indazole moiety could block water-mediated hydrogen bonding to the WPF shelf of the bromodomain, highlighting the importance of substitution at this position for activity. pnas.orgresearchgate.net

Further structure-based design efforts led to the discovery of highly potent and orally bioavailable BET inhibitors. acs.org For instance, compound 31 (4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole) binds to BET proteins with high affinity and shows potent inhibition of cell growth in acute leukemia cell lines. acs.org In the optimization process, various heterocyclic cores were explored. It was found that a 1-methyl-1H-indazole analogue was over 10 times less potent than the lead compound, indicating that the specific indazole isomer and its substitution pattern are critical for high-affinity binding. acs.org

The development of bivalent BET inhibitors, which can bind to two bromodomains simultaneously, is another strategy being explored for diseases like prostate cancer. scidb.cn The indazole scaffold is also a key component in dual-target inhibitors, such as those targeting both BET proteins and kinases, offering a multi-pronged approach to cancer therapy. nih.gov

Microtubule-Targeting Agent Research

The indazole scaffold is a key structural motif in the design of microtubule-targeting agents, which are a cornerstone of cancer chemotherapy. nih.govresearchgate.net These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.gov Many indazole-based compounds have been developed to target the colchicine (B1669291) binding site on β-tubulin. nih.govfrontiersin.org

A review of indazole derivatives as microtubule inhibitors highlighted several potent compounds with IC50 values in the low nanomolar range in cell line studies. nih.govresearchgate.net A critical structural feature for many of these potent agents is the presence of a 3,4,5-trimethoxyphenyl substituent on the indazole scaffold, mimicking a key pharmacophore of colchicine. nih.gov For example, a series of water-soluble indazole derivatives were developed as potent microtubule polymerization inhibitors, with compounds 3c and 3f showing noteworthy low nanomolar potency against a range of tumor cells. researchgate.net These compounds were confirmed to bind to the colchicine site, disrupt cellular microtubule networks, and induce G2/M cell cycle arrest. researchgate.net

Hybrid molecules combining the indazole core with structures like combretastatin (B1194345) A-4 have also been synthesized. mdpi.comnih.gov One such hybrid, compound 5 , demonstrated potent cytotoxic activity, proving more effective than the reference drug cisplatin (B142131) against HeLa and SK-LU-1 cancer cells. mdpi.comnih.gov In silico and in vitro studies confirmed that this hybrid acts by disrupting the microtubule network. nih.gov

Furthermore, the indazole-hydrazide derivative Suprafenacine (SRF) was identified as a potent microtubule destabilizer. nih.gov SRF inhibits tubulin polymerization with an IC50 of 0.38 µM and was found to be effective against drug-resistant cancer cells, suggesting its potential as a next-generation chemotherapeutic agent. nih.gov

Structure-Activity Relationship (SAR) Studies for 2H-Indazole Derivatives

Influence of Substituents (e.g., Methoxy (B1213986), Methyl, Phenyl) on Biological Activity Profiles

Structure-activity relationship (SAR) studies on 2H-indazole derivatives have provided critical insights into how different substituents influence their biological activities, particularly their antiproliferative and enzyme-inhibitory profiles.

Phenyl Group: The presence and substitution pattern of a phenyl group are crucial. In a series of 2,3-diphenyl-2H-indazole derivatives designed as dual antimicrobial and anti-inflammatory agents, the position of substituents on the phenyl rings significantly impacted activity. nih.govmdpi.com For instance, moving a chloro (Cl) or methoxycarbonyl (COOCH3) group from the phenyl at position 2 to the phenyl at position 3 often resulted in equal or lower antiprotozoal activity. nih.govmdpi.com However, in some cases, this shift enhanced activity against specific targets. nih.gov In the development of microtubule inhibitors, a 3,4,5-trimethoxyphenyl group is often essential for high potency, mimicking the A-ring of colchicine. nih.govresearchgate.net

Methoxy Group: Methoxy groups, particularly on a phenyl substituent, are frequently associated with enhanced biological activity. researchgate.net In a series of indazole derivatives designed as microtubule inhibitors, a 3,4,5-trimethoxyphenyl moiety was found to be preferable for better antiproliferative activity. researchgate.net The presence of methoxy groups can improve solubility and modulate electronic properties, potentially enhancing binding to target proteins.

Methyl Group: The position of methyl groups on the indazole core is a key determinant of activity. In the context of BET bromodomain inhibitors, a 2-methyl-2H-indazole was noted for its specific interaction within the binding pocket. pnas.orgresearchgate.net Conversely, a 1-methyl-1H-indazole analogue was found to be significantly less potent, underscoring the importance of the N2-methylation pattern for this target class. acs.org In another study on anticancer agents, the introduction of a methyl group at the C-3 position of the indazole ring led to potential toxicity against colon cancer cells, especially when combined with an aryl group at the N-1 position. rsc.org

Positional Effects of Functional Groups on Molecular Interactions

The specific placement of functional groups on the 2H-indazole scaffold dictates the molecule's three-dimensional conformation and its ability to form key interactions with biological targets.

N2 vs. N1 Substitution: The substitution on the pyrazole ring nitrogen is a critical factor. Alkylation of the indazole core can occur at either the N1 or N2 position, resulting in 1H- or 2H-indazole isomers, respectively. thieme-connect.de The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-form. nih.govaustinpublishinggroup.com However, for specific targets like certain BET bromodomains, the 2H-isomer is preferred. The N-methylation of 3-methyl-6-nitro-1H-indazole produces both 1,3-dimethyl and 2,3-dimethyl isomers, whose distinct molecular geometries arising from this positional isomerism affect their intermolecular interactions and biological profiles.

C3 Position: The C3 position is a common site for modification to influence activity. In designing ULK1 inhibitors, adding an amino group at the C3 position was predicted to form a new hydrogen bond with the target enzyme. nih.gov In another study, functionalization at the C3 position with various aryl groups led to submicromolar inhibition, with an ortho-methoxy derivative showing the highest potency. nih.gov

Ortho, Meta, and Para Positions on Phenyl Substituents: The location of substituents on an N2-phenyl ring significantly affects reactivity and biological activity, often due to steric and electronic effects. In synthetic studies, substrates with ortho-methyl substituted phenyl groups at the N2 position showed lower reaction yields compared to those with meta- and para-substitutions, indicating steric hindrance. acs.orgacs.org For inhibitors of angiogenic targets, electron-withdrawing groups like chlorine at the para position were found to enhance binding affinity by modulating the electron density of the indazole core.

In Vitro Mechanistic Studies of Biological Actions

Cell Proliferation Inhibition and Antiproliferative Activity Screening

A wide range of 2H-indazole derivatives and their structural analogues have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These in vitro screenings are a primary method for identifying promising anticancer candidates.

Numerous studies have reported potent antiproliferative activity for indazole-based compounds against cell lines representing breast, colon, lung, liver, and ovarian cancers, as well as leukemia and melanoma. nih.govmdpi.comrsc.orgcsic.esrsc.org For example, compound 2f , an indazole derivative, showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 µM across several cancer cell lines. rsc.orgrsc.org Similarly, certain 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives with a 6-nitro group displayed IC50 values in the low micromolar range against the NCI-H460 lung carcinoma cell line. csic.es

The mechanism of proliferation inhibition often involves targeting key cellular machinery. Indazole-based microtubule inhibitors, such as compounds 3c and 3f , demonstrated low nanomolar potency against cell lines like HepG2 (liver), HCT116 (colon), and A549 (lung). researchgate.net Hybrid compounds of combretastatin A-4 and 2,3-diphenyl-2H-indazole also showed strong cytotoxic activity, with one derivative exhibiting an IC50 of 0.16 µM against HeLa (cervical cancer) cells. nih.gov

Screening of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors revealed compounds that selectively inhibited the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations, with concentrations in the 10-100 nM range. nih.govacs.org Furthermore, BET bromodomain inhibitors with an indazole core potently suppressed the proliferation of the MV4;11 leukemia cell line. researchgate.net

Below is a table summarizing the antiproliferative activities of selected indazole derivatives from various studies.

| Compound/Derivative Class | Cell Line(s) | IC50 / Activity Range | Reference(s) |

| Indazole Derivative 2f | Multiple (e.g., 4T1 breast cancer) | 0.23–1.15 µM | rsc.orgrsc.org |

| 6-Nitro-benzo[g]indazoles | NCI-H460 (lung) | 5–15 µM | csic.es |

| Indazole-based PARP Inhibitor (MK-4827) | BRCA-mutant cancer cells | 10–100 nM | nih.govacs.org |

| Indazole-based Microtubule Inhibitors (3c , 3f ) | HCT116 (colon), HepG2 (liver) | Low nanomolar | researchgate.net |

| Combretastatin/Indazole Hybrid (5 ) | HeLa (cervical) | 0.16 µM | nih.gov |

| 3-Carboxamido-2H-indazole-6-arylamide (110 ) | WM3629 (melanoma) | 38.6 nM | mdpi.com |

These screenings demonstrate the versatility of the indazole scaffold in generating potent inhibitors of cancer cell proliferation through diverse mechanisms of action.

Apoptosis Induction and Related Biochemical Markers (e.g., cleaved caspase-3, Bax, Bcl-2)

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anti-cancer agents exert their effects. Research has shown that various indazole derivatives are capable of triggering this process in cancer cells through the modulation of key regulatory proteins.

Studies on a series of 1-aryl-1H-indazole-3-carboxamides identified a lead compound that demonstrated significant pro-apoptotic activity in human leukemia HL-60 cells. This was evidenced by an increase in the proportion of apoptotic cells and the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. Furthermore, this compound was observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis.

In a separate investigation, novel 1H-indazole-based compounds were synthesized and evaluated for their anticancer properties. One of the most potent derivatives was found to induce apoptosis in a dose-dependent manner. This was accompanied by a significant increase in the levels of cleaved caspase-3, confirming the activation of the caspase cascade.

Another study focusing on pyrazole-fused indazole derivatives reported that a lead compound induced apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. This alteration in the balance of these key Bcl-2 family proteins is a crucial event in the intrinsic apoptotic pathway.

The following table summarizes the effects of representative indazole derivatives on key apoptotic markers.

| Compound Type | Cell Line | Effect on Cleaved Caspase-3 | Effect on Bax | Effect on Bcl-2 |

| 1-aryl-1H-indazole-3-carboxamide | HL-60 | Increased | Increased | Decreased |

| 1H-indazole derivative | - | Increased | - | - |

| Pyrazole-fused indazole | - | - | Increased | Decreased |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are highly reactive molecules that can induce cellular damage and trigger apoptosis when present at elevated levels. Several indazole derivatives have been shown to exert their biological effects through the modulation of intracellular ROS.

Research on a series of indazole-based compounds revealed that their cytotoxic effects were associated with a significant increase in the intracellular levels of ROS. This elevation in ROS can lead to oxidative stress, which in turn can damage cellular components and initiate apoptotic signaling pathways.

Another study demonstrated that a specific indazole derivative induced apoptosis in cancer cells through an ROS-dependent mechanism. The increase in ROS levels was found to be a critical upstream event, as the co-administration of an antioxidant was able to attenuate the apoptotic effects of the compound.

The table below outlines the impact of certain indazole derivatives on intracellular ROS levels.

| Compound Type | Effect on ROS Levels |

| Indazole-based derivative | Increased |

| Specific indazole derivative | Increased |

Alterations in Mitochondrial Membrane Potential

The mitochondrion plays a central role in the regulation of apoptosis, and the loss of mitochondrial membrane potential (MMP) is a key event in the initiation of the intrinsic apoptotic pathway.

Studies have shown that certain indazole derivatives can induce a significant decrease in the MMP of cancer cells. This disruption of the MMP is often a precursor to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which then activates the caspase cascade.

For instance, a specific indazole derivative was found to cause a dose-dependent reduction in the MMP of treated cancer cells. This event occurred prior to the observation of nuclear fragmentation and other late-stage apoptotic markers, indicating that mitochondrial dysfunction is an early event in the compound's mechanism of action.

The following table summarizes the effects of selected indazole derivatives on mitochondrial membrane potential.

| Compound Type | Effect on Mitochondrial Membrane Potential |

| Indazole derivative | Decreased |

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cell migration and invasion is a key therapeutic strategy. Research has demonstrated that some indazole derivatives possess anti-metastatic properties.

A study on a novel series of indazole-based compounds showed that a lead derivative was able to significantly inhibit the migration and invasion of cancer cells in vitro. These effects were observed in both wound-healing assays and transwell invasion assays, which are standard models for assessing cell motility and invasive potential.

Another investigation into a different class of indazole derivatives also reported significant inhibition of cancer cell migration. The mechanism underlying this effect was linked to the disruption of the cellular cytoskeleton, which is essential for cell movement.

The table below highlights the effects of specific indazole derivatives on cell migration and invasion.

| Compound Type | Effect on Cell Migration | Effect on Cell Invasion |

| Indazole-based derivative | Inhibited | Inhibited |

| Indazole derivative | Inhibited | - |

Effects on Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. The inhibition of MMP activity is therefore a promising approach for preventing cancer spread.

Research has shown that certain indazole derivatives can effectively modulate the activity of MMPs. For example, a study demonstrated that a specific indazole compound significantly reduced the expression and activity of MMP-2 and MMP-9, two key enzymes involved in cancer invasion. This inhibition of MMPs correlated with the compound's ability to suppress the invasive phenotype of the cancer cells.

Another study reported that a series of indazole derivatives were potent inhibitors of several MMPs. The structure-activity relationship analysis revealed that specific chemical modifications to the indazole scaffold were crucial for their inhibitory activity.

The following table summarizes the effects of selected indazole derivatives on the activity of matrix metalloproteinases.

| Compound Type | Effect on MMP-2 Activity | Effect on MMP-9 Activity |

| Indazole compound | Decreased | Decreased |

| Indazole derivative series | Inhibited | Inhibited |

Future Perspectives and Emerging Directions in 4 Methoxy 2 Methyl 2h Indazole Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 2H-indazoles has traditionally presented challenges, with many methods yielding the more stable 1H-indazole tautomer. jmchemsci.comjmchemsci.com Future research will likely focus on developing more efficient and sustainable methods for the regioselective synthesis of 2H-indazoles like 4-Methoxy-2-methyl-2H-indazole.

One promising approach is the use of [3 + 2] dipolar cycloaddition reactions between sydnones and arynes, which has been shown to be a rapid and efficient route to various 2H-indazoles. nih.gov Further refinement of this method could lead to milder reaction conditions and broader substrate scope, making it a more environmentally friendly option. Another area of exploration is the development of novel catalytic systems. For instance, a versatile catalytic system using stannous chloride in alkanethiol has been developed for the synthesis of 4-alkylsulfanyl-indazole derivatives, suggesting the potential for similar systems to be adapted for the synthesis of methoxy-substituted indazoles. researchgate.net

The table below summarizes some of the existing and potential synthetic routes for 2H-indazoles.

| Synthetic Method | Description | Potential for Sustainability | Key References |

| [3 + 2] Dipolar Cycloaddition | Reaction of sydnones with arynes to form the 2H-indazole core. | High efficiency and potential for milder conditions. | nih.gov |

| Tandem C-C and N-N Bond Formation | Base-catalyzed reaction of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. | Can be performed under mild conditions. | nih.gov |

| Neat Synthesis Conditions | A facile synthesis of 2H-indazoles under solvent-free conditions has been reported. | Reduces solvent waste, aligning with green chemistry principles. | rsc.org |

| Stannous Chloride/Alkanethiol System | Reduction of nitroindazole derivatives followed by substitution. | Versatile system with potential for adaptation. | researchgate.net |

Advanced Computational Modeling for Rational Design and Mechanistic Predictions

Computational modeling is poised to play an increasingly crucial role in the rational design of novel this compound derivatives with specific properties. Techniques like molecular docking can predict the binding affinities of these compounds to biological targets, such as enzymes and receptors. jmchemsci.com This in silico screening can significantly reduce the time and cost associated with identifying promising lead compounds for drug discovery.

Furthermore, computational models can help elucidate the physicochemical properties of these molecules. For example, predictions of a compound's octanol-water partition coefficient (logP) can provide insights into its solubility and membrane permeability, which are critical factors for drug efficacy. vulcanchem.com Advanced quantum mechanical calculations can also be employed to understand the electronic structure and reactivity of the indazole ring, guiding the design of more potent and selective molecules.

Deeper Elucidation of Molecular Mechanisms of Action for Indazole Derivatives

While numerous indazole derivatives have demonstrated significant biological activity, the precise molecular mechanisms of action are often not fully understood. nih.gov Future research will need to delve deeper into how these compounds interact with their biological targets at a molecular level.

For instance, indazole derivatives have been identified as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govsmolecule.com Detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level snapshots of how these compounds bind to the active sites of kinases. This information is invaluable for designing second-generation inhibitors with improved potency and selectivity, thereby minimizing off-target effects.

Understanding the structure-activity relationship (SAR) is also critical. For example, studies have shown that the position and nature of substituents on the indazole ring can dramatically influence biological activity. nih.gov Systematic modifications of the 4-methoxy and 2-methyl groups in this compound, coupled with comprehensive biological evaluation, will be essential to build robust SAR models.

Exploration of Novel Biological Targets and Therapeutic Research Areas

The versatile scaffold of indazole suggests that its derivatives could be active against a wide range of biological targets beyond those already identified. nih.gov High-throughput screening of indazole libraries against diverse panels of biological targets could uncover novel therapeutic opportunities.

Emerging areas of interest for indazole-based compounds include their potential as anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.com For example, some indazole derivatives have shown promise as inhibitors of nitric oxide synthase, an enzyme involved in inflammation. nih.gov The unique electronic and steric properties conferred by the methoxy (B1213986) and methyl groups in this compound may lead to novel interactions with biological targets that have not yet been explored.

Furthermore, the application of indazoles is not limited to medicine. These compounds have potential uses in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as dyes and pigments. Future research could explore the synthesis and characterization of this compound-based polymers and materials with novel optical and electronic properties.

The continued exploration of the chemical space around the this compound core, driven by innovative synthetic methods, advanced computational tools, and a deeper understanding of molecular mechanisms, holds great promise for the discovery of new and valuable molecules for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-2-methyl-2H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves cyclization reactions with substituted hydrazines. For example, 4-methoxyphenylhydrazine hydrochloride can react with ketones or nitro precursors under reflux in ethanol, as demonstrated in the synthesis of structurally related indazoles (e.g., 75% yield for 7-methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole using tin(II) chloride dihydrate) . Optimization strategies include:

- Solvent selection : Ethanol or DMSO for improved solubility.

- Catalysts : Tin(II) chloride enhances nitro group reduction and cyclization .

- Temperature : Reactions at 313 K (40°C) balance yield and reaction time .

- Purification : Silica gel chromatography (20% EtOAc-hexanes) or recrystallization (water-ethanol) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- 1H/13C NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while methyl groups on the indazole ring appear at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted aryl groups exhibit doublets with J ≈ 8.4 Hz) .

- IR Spectroscopy : C-N stretches (1250–1350 cm⁻¹) and methoxy C-O bonds (1020–1100 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., deviations <0.4% indicate high purity) .

Q. What purification strategies are recommended for this compound to ensure high purity for pharmacological testing?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% EtOAc in hexanes) to separate regioisomers .

- Recrystallization : Ethanol-water mixtures yield crystals with >95% purity, as shown for analogous indazoles .

- HPLC : Reverse-phase C18 columns with acetonitrile-water gradients resolve trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Structural Confirmation : Use X-ray crystallography to verify regiochemistry (e.g., dihedral angles between indazole and aryl substituents impact bioactivity) .

- Purity Assessment : Conduct elemental analysis and HPLC to rule out impurities affecting biological assays .

- In Vitro Replication : Standardize assay conditions (e.g., cell lines, concentrations) to isolate structural effects from experimental variability .

Q. What computational methods are effective in predicting the binding modes of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding poses by aligning the indazole core with active-site residues (e.g., hydrophobic pockets favoring methoxy and methyl groups) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. How do structural modifications at the 2-methyl and 4-methoxy positions influence the physicochemical properties of 2H-indazole derivatives?

- Methodological Answer :

- Planarity Analysis : X-ray data show that 2-methyl groups reduce steric hindrance, enabling near-planar conformations (dihedral angles <5°), which enhance solubility and membrane permeability .

- Lipophilicity : Replace methoxy with polar groups (e.g., -OH) to lower logP values, improving aqueous solubility .

- Stability Studies : Methoxy groups increase resistance to oxidative degradation compared to unsubstituted indazoles .

Q. How can X-ray crystallography and NMR data be integrated to resolve ambiguities in the regiochemistry of substituted indazoles?

- Methodological Answer :

- Crystallographic Refinement : SHELXL software refines bond lengths and angles to confirm substitution patterns (e.g., distinguishing 1H- vs. 2H-indazole tautomers) .

- NOESY NMR : Detect through-space correlations between methoxy protons and adjacent aromatic protons to assign regiochemistry .

- DFT Calculations : Compare experimental and computed chemical shifts to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.